
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Overview
Description
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a heterocyclic compound with notable pharmaceutical and research applications. It features a tetrahydroisoquinoline core, a benzyloxycarbonyl group, and a carboxylic acid moiety. These functionalities make it a versatile scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically starts from commercially available 1,2,3,4-tetrahydroisoquinoline.
N-Carbobenzoxy Protection
Reactant: : 1,2,3,4-tetrahydroisoquinoline.
Reagent: : Benzyl chloroformate.
Conditions: : Basic medium (like sodium hydroxide), room temperature.
Oxidation of Position 6
Reactant: : N-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline.
Reagent: : Potassium permanganate or other oxidizing agents.
Conditions: : Typically conducted in an aqueous medium at elevated temperatures.
Industrial Production Methods
Industrial-scale production often involves similar synthetic routes but optimized for yield, efficiency, and cost. Techniques like continuous flow synthesis might be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be further oxidized to introduce new functional groups.
Reduction: : The benzyloxycarbonyl group can be removed via catalytic hydrogenation.
Substitution: : Reactive sites on the tetrahydroisoquinoline core can undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Various electrophiles or nucleophiles depending on the desired modification.
Major Products Formed
Oxidation Products: : Compounds with additional carboxyl or hydroxyl groups.
Reduction Products: : The primary amine after removing the benzyloxycarbonyl group.
Substitution Products: : Varied, based on the reactants used in substitutions.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex heterocyclic compounds.
Functions as a precursor in the synthesis of drugs and natural products.
Biology and Medicine
Explored in the design of enzyme inhibitors due to its scaffold's ability to mimic certain natural substrates.
Studied for its potential neuroprotective and antineoplastic properties.
Industry
Utilized in the synthesis of fine chemicals.
Employed in the development of new materials with unique properties.
Mechanism of Action
Mechanism
The compound’s effects are generally mediated through interactions at the molecular level, often involving enzyme inhibition or receptor binding.
Molecular Targets and Pathways
Enzyme Inhibition: : Inhibition of key enzymes by mimicking natural substrates.
Receptor Binding: : Binding to specific receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid.
2-((Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
Comparison
Unique Functionalities: : The benzyloxycarbonyl group offers distinct reactivity compared to methoxycarbonyl derivatives.
Versatility: : It serves as a more versatile intermediate in organic synthesis due to its unique combination of functional groups.
If you're delving into lab work or planning an experiment with this compound, make sure to dig into specialized literature for the nitty-gritty details. What part of this compound catches your interest the most?
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-6-7-16-11-19(9-8-14(16)10-15)18(22)23-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJODKUGAMOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
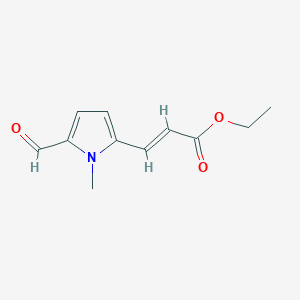
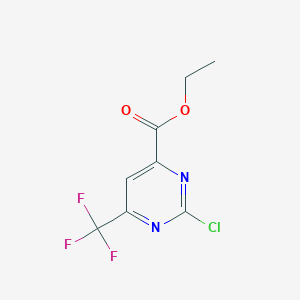
![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/structure/B8056961.png)

![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/structure/B8056968.png)
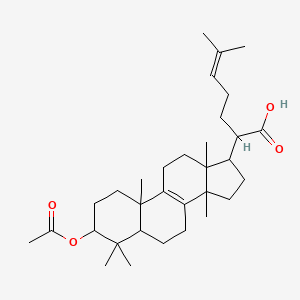
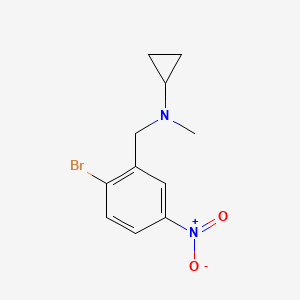
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]nonanamide](/img/structure/B8056996.png)
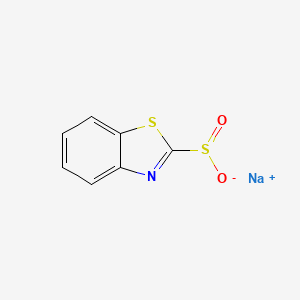
![2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid](/img/structure/B8057008.png)

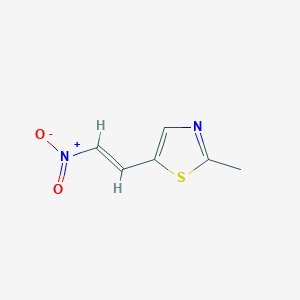
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8057043.png)

